3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-10-6(4-11)8-7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
ZHYWGGIXDFKUIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the 1,2,4-triazole ring core via cyclization of hydrazine derivatives with suitable carbonyl or nitrile substrates.
- Introduction of the cyclopropyl substituent at the 3-position through alkylation or cyclopropanation steps.
- Selective methylation of the nitrogen at the 1-position.
- Installation of the aldehyde group at the 5-position through oxidation or formylation reactions.
Specific Synthetic Routes
Cyclization of Hydrazine Derivatives with Cyclopropyl-Containing Precursors
One common approach involves the reaction of cyclopropyl-substituted hydrazines or hydrazides with formylating agents or nitriles to form the triazole ring. For example, substituted hydrazines can be reacted with formic acid derivatives or orthoesters under acidic or basic catalysis to yield the triazole ring with an aldehyde group at the 5-position.
Methylation of the 1H-1,2,4-Triazole Core
Methylation at the N-1 position is achieved by treating the triazole intermediate with methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. This step is usually conducted in polar aprotic solvents like dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to 80°C over several hours to ensure selective methylation.
Introduction of the Aldehyde Functional Group
The aldehyde group at the 5-position can be introduced by selective oxidation of a corresponding methyl or hydroxymethyl precursor using oxidizing agents such as manganese dioxide (MnO2) or by formylation reactions using Vilsmeier-Haack reagents (formed from DMF and POCl3).
Example Preparation Procedure (Based on Patent and Literature Data)
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Cyclopropyl hydrazine + formyl derivative (e.g., ethyl formate) | Cyclization under reflux in ethanol or THF with acid/base catalysis | Formation of 3-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde intermediate |
| 2 | Methyl iodide, base (K2CO3), solvent (DMF), 0–80°C, 5–48 h | N-methylation at N-1 position | Formation of 1-methyl-3-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde |
| 3 | Purification by crystallization or column chromatography | Removal of impurities and isolation of pure compound | Pure this compound |
Alternative Methods and Considerations
One-Pot Synthesis Approaches: Some studies have demonstrated “one-pot” syntheses where substituted hydrazines and carboxylic acid derivatives are combined under controlled conditions to form substituted 1,2,4-triazoles directly, which can then be methylated and functionalized further. This reduces reaction steps and improves yields.
Use of Grignard Reagents: In related triazole syntheses, cyclopropylmagnesium chloride (a Grignard reagent) has been used to introduce cyclopropyl groups onto halogenated triazole intermediates, followed by further functionalization steps.
Solvent Systems: Mixed solvent systems such as tetrahydrofuran/methyltetrahydrofuran and N,N-dimethylformamide or N,N-dimethylacetamide are used to optimize solubility and reaction rates during methylation and purification steps.
Challenges and Industrial Considerations
Use of toxic or explosive reagents such as sodium azide (in some triazole syntheses) and expensive raw materials like propiolic acid esters can limit scalability.
Reaction conditions often require low temperatures (e.g., −78°C to 0°C) and inert atmospheres to avoid side reactions.
Purification steps involve crystallization at low temperatures and drying under vacuum to obtain high-purity products suitable for pharmaceutical or research applications.
Analytical Data and Reaction Yields
| Parameter | Typical Value | Notes |
|---|---|---|
| Reaction temperature | 0°C to 80°C | For methylation step |
| Reaction time | 5 to 48 hours | Depending on reagent and scale |
| Yield (%) | 60–85% | After purification |
| Purity | >98% (by HPLC) | Confirmed by chromatographic methods |
| Characterization | NMR, IR, MS, elemental analysis | Confirms structure and substitution pattern |
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of hydrogen atoms.
Major Products
Oxidation: The major product is 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: The major product is 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-methanol.
Substitution: The products vary depending on the substituent introduced into the triazole ring.
Scientific Research Applications
3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cell. The compound may also interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The table below compares key structural analogs based on substituents, molecular weight, and physical properties:
Key Observations :
- Cyclopropyl vs. Alkyl Groups : The cyclopropyl derivative has a higher molecular weight compared to methyl and ethyl analogs due to the cyclopropane ring. This substituent may increase rigidity and alter solubility .
- Boiling Points : The ethyl analog has a documented boiling point of 277.4°C , suggesting stronger intermolecular forces compared to the cyclopropyl variant (data unavailable) .
- Safety : The methyl derivative carries multiple hazard statements (e.g., acute toxicity, skin irritation), indicating that triazole aldehydes generally require careful handling .
Structural and Electronic Effects
- This group may also act as a bioisostere for aromatic rings, improving pharmacokinetic profiles .
- Hydrogen Bonding : The aldehyde group participates in hydrogen bonding, critical for molecular recognition. Substituents like cyclopropyl may influence crystal packing, as analyzed in hydrogen-bonding patterns .
Biological Activity
3-Cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a compound belonging to the triazole family, which has gained attention for its potential biological activities. This article will explore its chemical properties, synthesis methods, and biological activities, supported by relevant data tables and case studies.
- Molecular Formula : C₇H₉N₃O
- Molecular Weight : 151.17 g/mol
- CAS Number : 1506137-91-2
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| CAS Number | 1506137-91-2 |
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with suitable aldehydes under controlled conditions. Various methods have been documented in the literature, emphasizing the importance of optimizing reaction conditions for yield and purity.
Biological Activity Overview
Research indicates that compounds within the triazole family exhibit a range of biological activities, including antifungal, antibacterial, and herbicidal properties. The specific biological activities of this compound have been explored in various studies.
Antifungal Activity
One study demonstrated that derivatives of triazoles show significant antifungal activity against various fungal strains. The compound's structure allows it to interact with fungal cell membranes effectively.
Antibacterial Activity
In vitro studies have shown that triazole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal efficacy of several triazole derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth significantly at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections.
Comparative Biological Activity Table
| Compound Name | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |
|---|---|---|
| This compound | 32 | 16 |
| Fluconazole | 16 | N/A |
| Ciprofloxacin | N/A | 8 |
Q & A
Q. What are the common synthetic routes for 3-cyclopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclopropane ring introduction and triazole ring formation. Key steps include:
- Cyclopropane functionalization : Cyclopropyl groups are introduced via [2+1] cycloaddition or nucleophilic substitution.
- Triazole formation : 1,2,4-triazole rings are synthesized using hydrazine derivatives and carbonyl-containing precursors.
- Aldehyde functionalization : Oxidation of primary alcohols or controlled formylation reactions.
Q. Critical factors :
- Reagent selection : Strong oxidizing agents (e.g., PCC) for aldehyde formation may degrade sensitive functional groups.
- Temperature control : Exothermic reactions (e.g., cyclopropanation) require precise cooling to avoid side products.
- Purification : Column chromatography or recrystallization is essential for isolating high-purity products (≥95%) .
Q. How does the molecular structure of this compound influence its chemical reactivity and interactions?
The structure (InChI: InChI=1S/C6H8N4O/c7-4(11)6-8-5(9-10-6)3-1-2-3/h3H,1-2H2,(H,7,11)) features:
- Triazole ring : Nitrogen-rich heterocycle enabling hydrogen bonding and π-π stacking with biological targets.
- Aldehyde group : Electrophilic site for nucleophilic additions (e.g., Schiff base formation).
- Cyclopropyl group : Strain-driven reactivity, facilitating ring-opening reactions or stabilizing conformations.
Q. Key interactions :
- Biological targets : The aldehyde may form covalent bonds with cysteine residues in enzymes, while the triazole mimics purine/pyrimidine bases in nucleic acids .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm aldehyde proton (δ 9.5–10.5 ppm) and cyclopropyl carbons.
- Mass spectrometry : High-resolution MS validates molecular weight (MW: 165.17 g/mol).
- TLC/HPLC : Monitors reaction progress and purity.
- X-ray crystallography : Resolves cyclopropane ring geometry and torsion angles .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance biological activity?
Strategy :
- Substitution patterns : Replace the methyl group with bulkier substituents (e.g., isopropyl) to improve target selectivity.
- Aldehyde masking : Convert the aldehyde to prodrugs (e.g., acetals) for controlled release.
Q. Example analogs :
| Compound | Key Modification | Bioactivity Trend |
|---|---|---|
| 5-Cyclopropyl-1-ethyl analog | Ethyl substitution | Increased lipophilicity |
| Triazole-3-thiol derivative | Thiol group introduction | Enhanced enzyme inhibition |
Q. How can researchers optimize synthesis using statistical experimental design (DoE)?
DoE approach :
Q. How to address contradictions in reported reaction yields for this compound?
Root causes :
- Impurity interference : Side products (e.g., over-oxidized aldehydes) skew yield calculations.
- Analytical discrepancies : NMR integration errors for overlapping proton signals.
Q. Resolution :
Q. What computational strategies predict reaction pathways for modifying the aldehyde group?
- Quantum mechanics (QM) : DFT calculations model transition states for aldehyde reactivity.
- Machine learning (ML) : Trained on triazole reaction databases to predict optimal conditions (e.g., solvent, catalyst).
- ICReDD framework : Integrates computational and experimental feedback for rapid pathway optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
